Glucose monomycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-idopyranose 6-monomycolate is a monosaccharide derivative that is the 6-O-(2R,3R,23Z,33Z)-3-hydroxy-2-octyldopentaconta-23,33-dienoyl derivative of alpha-L-idopyranose It has a role as an epitope. It derives from an alpha-L-idopyranose and a (2R,3R,23Z,33Z)-3-hydroxy-2-octyldopentaconta-23,33-dienoic acid.
Scientific Research Applications
Activation of Immune Receptors
Glucose monomycolate (GMM) is a potent activator of both mouse and human Mincle, a pattern recognition receptor. The activation of Mincle by GMM plays a crucial role in immune responses. This was revealed through studies focusing on the synthesis of corynomycolic acid and its derivatives, including GMM, and their interactions with Mincle (van der Peet, Gunawan, Torigoe, Yamasaki, & Williams, 2015).
Interaction with T Cells
Research on CD1b-restricted T cell recognition of mycobacterial glycosylated mycolates, including GMM, highlights its role in the immune response during infections. GMM-specific T cells show high specificity for natural mycobacterial glucose-6-O-(2R, 3R) monomycolate, indicating its importance in the host's response to mycobacterial infections (Moody, Guy, Grant, Cheng, Brenner, Besra, & Porcelli, 2000).
Biosynthesis Regulation by Environmental Factors
The production of GMM by Mycobacterium avium is influenced by glucose, a host-derived product. This bacterium down-regulates TDM expression while up-regulating GMM production in response to glucose. This finding is critical in understanding the dynamic alterations of cell wall glycolipid remodeling in response to environmental changes, including those monitored by the host immune system (Matsunaga, Naka, Talekar, McConnell, Katoh, Nakao, Otsuka, Behar, Yano, Moody, & Sugita, 2008).
Vaccination Potential
A study comparing GMM and keyhole limpet haemocyanin (KLH) in cattle, a species expressing group 1 CD1 proteins, demonstrated that GMM could generate T cell responses comparable to KLH. This suggests the potential of GMM as a component in subunit vaccine candidates, especially considering its ability to target non-overlapping T cell populations without inducing strong antibody responses (Nguyen, Koets, Santema, van Eden, Rutten, & van Rhijn, 2009).
Properties
Molecular Formula |
C66H126O8 |
---|---|
Molecular Weight |
1047.7 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (2R,3R,23Z,33Z)-3-hydroxy-2-octyldopentaconta-23,33-dienoate |
InChI |
InChI=1S/C66H126O8/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-53-55-57-60(67)59(56-54-52-10-8-6-4-2)65(71)73-58-61-62(68)63(69)64(70)66(72)74-61/h24-25,34-35,59-64,66-70,72H,3-23,26-33,36-58H2,1-2H3/b25-24-,35-34-/t59-,60-,61+,62-,63+,64-,66-/m1/s1 |
InChI Key |
BVARSKHQNMUXIB-WOUBZNJSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC/C=C\CCCCCCCC/C=C\CCCCCCCCCCCCCCCCCCC[C@H]([C@@H](CCCCCCCC)C(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O |
SMILES |
CCCCCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCC)C(=O)OCC1C(C(C(C(O1)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCC)C(=O)OCC1C(C(C(C(O1)O)O)O)O)O |
Synonyms |
6-O-mycoloyl-D-glucose glucose monomycolate glucose mycolate glucosylmonomycolate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.